molecular formula C18H14N2O3S B2763234 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034491-60-4

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2763234
CAS No.: 2034491-60-4
M. Wt: 338.38
InChI Key: ASHXJCPMVPCGMJ-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole core linked to a carboxamide group. The pyridine ring at the 3-position is substituted with a thiophen-2-yl group at the 5-position, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(13-3-4-15-16(7-13)23-11-22-15)20-9-12-6-14(10-19-8-12)17-2-1-5-24-17/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHXJCPMVPCGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common route includes:

  • Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of the 5-(thiophen-2-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between 2-thiopheneboronic acid and 5-bromopyridine, using a palladium catalyst under basic conditions.

  • Benzo[d][1,3]dioxole Formation: : The benzo[d][1,3]dioxole moiety is synthesized separately, often starting from catechol and reacting it with chloroacetic acid under acidic conditions to form the dioxole ring.

  • Amide Bond Formation: : The final step involves coupling the pyridine intermediate with the benzo[d][1,3]dioxole-5-carboxylic acid. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:

    Catalyst Optimization: Using more efficient and recyclable catalysts for the coupling reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction rates and improve safety.

    Green Chemistry Principles: Reducing the use of hazardous solvents and reagents, and employing greener alternatives.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

The following compounds share structural motifs with the target molecule, including the benzodioxole-carboxamide core or heterocyclic substituents:

Table 1: Key Structural Analogues
Compound Name / ID Core Structure Substituents / Modifications Key Data (Yield, Purity, etc.) Reference
Target Compound Benzo[d][1,3]dioxole-5-carboxamide Pyridin-3-ylmethyl group substituted with thiophen-2-yl at position 5 Not explicitly reported in evidence
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (43) Benzo[d][1,3]dioxole-5-carboxamide + thiazole Thiophen-2-yl-phenylbenzoyl group on thiazole; cyclopropane linker Yield: 21%; brown oil [10]
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Benzo[d][1,3]dioxole-5-carboxamide 3,4-Dimethoxyphenylamine substituent m.p. 175–177°C; yield: 75%; HPLC purity >95% [5]
5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (14an) Piperidine-benzodioxole hybrid Fluorobenzamide + pyridin-2-ylethyl group Yield: 24%; HPLC purity >95% [4]
N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (9t) Thiazole + benzodioxole Biphenyl-4-carbonyl group; pyridin-3-yl substituent on thiazole Not explicitly reported [2]

Key Structural and Functional Differences

Heterocyclic Substituents
  • Thiophene vs. Pyridine Positioning : The target compound’s thiophen-2-yl group on pyridin-3-ylmethyl is distinct from compound 43 , where thiophen-2-yl is attached to a phenyl ring within a thiazole scaffold. This difference may influence π-π stacking interactions in target binding.
  • Thiazole vs.
Pharmacophore Modifications
  • Benzodioxole Attachment : HSD-2 replaces the pyridine-thiophene moiety with a dimethoxyphenyl group, reducing aromatic bulk but introducing methoxy groups that could modulate metabolic stability.
  • Piperidine Hybrids : Compound 14an integrates a piperidine ring, which may enhance blood-brain barrier penetration compared to the target’s planar pyridine system.
Table 2: Comparative Physicochemical Properties
Property Target Compound HSD-2 Compound 43 Compound 14an
Molecular Weight ~380–400 g/mol (est.) 327.3 g/mol ~591 g/mol ~530 g/mol
Melting Point Not reported 175–177°C Not reported Not reported
Yield Not reported 75% 21% 24%
Purity Not reported >95% (HPLC) Not reported >95% (HPLC)
Metabolic Stability
  • HSD-2 and related benzodioxole-carboxamides (e.g., No. 1767 in ) show rapid metabolism in hepatocytes but retain amide bonds, suggesting the target compound’s carboxamide may resist hydrolysis .

Research Implications

  • Structure-Activity Relationships (SAR) : The pyridine-thiophene motif in the target compound may enhance selectivity for targets requiring dual heteroaromatic recognition (e.g., kinase inhibitors).
  • Drug-Likeness : The target’s molecular weight (~380–400 g/mol) and moderate lipophilicity align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier analogues like compound 9t .

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, which include a thiophene ring, a pyridine moiety, and a benzo[d][1,3]dioxole structure. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C18H14N2O3S
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 2034491-60-4
PropertyValue
Molecular FormulaC18H14N2O3S
Molecular Weight338.4 g/mol
StructureStructure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor and anti-infective agent.

Antitumor Activity

Recent investigations have shown that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

  • Cytotoxicity Assays : The compound was tested against multiple cancer cell lines using MTS assays. Results indicated IC50 values ranging from 26 to 65 µM across different lines, suggesting moderate to high efficacy against malignancies .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, potentially through the modulation of apoptosis-related proteins .

Anti-infective Activity

The compound's structural components suggest potential activity against infectious agents, particularly Mycobacterium tuberculosis (Mtb).

  • Target Identification : The compound has been studied for its interaction with MmpL3, a critical protein involved in mycolic acid transport in Mtb. Inhibition of this protein could lead to effective antitubercular strategies .
  • In Vivo Efficacy : Preliminary animal model studies indicate that this compound may reduce bacterial load in infected tissues significantly .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antitumor Properties : A study involving the treatment of human lung cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, coupled with increased markers of apoptosis .
  • Investigation into Antimycobacterial Activity : A study focusing on Mtb highlighted that compounds similar to this compound effectively inhibited bacterial growth in vitro, supporting its potential as a lead candidate for further development .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including coupling of thiophene-pyridine intermediates with benzo[d][1,3]dioxole-carboxamide precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt to minimize side reactions .
  • Heterocyclic assembly : Optimize Suzuki-Miyaura cross-coupling for thiophene-pyridine linkage (e.g., Pd(PPh₃)₄ catalyst, inert atmosphere) .
  • Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) . Critical parameters: Temperature control (±2°C), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (1:1.1 for limiting reagents).

Q. What analytical methods are most reliable for characterizing this compound?

  • Structural confirmation :
  • ¹H/¹³C NMR : Identify thiophene (δ 6.8–7.2 ppm), pyridine (δ 8.1–8.5 ppm), and benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy) .
  • HRMS (ESI+) : Verify molecular ion peak at m/z 339.4 [M+H]⁺ (calc. 338.4 g/mol) .
    • Purity assessment :
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV 254 nm) with >95% purity threshold .

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

  • Solubility enhancers : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Co-solvent systems : Ethanol/PBS (1:4) or PEG-400/water .
  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions to improve solubility without altering bioactivity .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Target identification :
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazolopyridazine inhibitors .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • ADMET profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with enhanced bioactivity?

  • Molecular docking : Map binding interactions with targets (e.g., EGFR PDB: 1M17) using AutoDock Vina. Focus on the carboxamide and thiophene groups for hydrogen bonding and π-π stacking .
  • QSAR studies : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-target complexes (20 ns trajectories, GROMACS) to identify critical residues for interaction .

Q. How should contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Pharmacokinetic analysis : Measure bioavailability (oral vs. IV dosing in rodents) and metabolite profiling (LC-MS/MS) to identify instability or rapid clearance .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and toxicity .

Q. What strategies can elucidate the role of the benzo[d][1,3]dioxole moiety in target engagement?

  • Proteolytic stability assays : Compare half-life with/without the dioxole group in protease-rich media (e.g., plasma) .
  • Photoaffinity labeling : Incorporate a diazirine tag to crosslink the compound to binding proteins, followed by pull-down and MS identification .
  • SAR studies : Synthesize analogs with dioxole replaced by furan or benzene, then test activity .

Q. How can metabolic instability (e.g., CYP450-mediated oxidation) be mitigated?

  • Metabolite identification : Incubate with human liver microsomes + NADPH, analyze via LC-QTOF to pinpoint oxidation sites (e.g., thiophene ring) .
  • Structural shielding : Introduce electron-withdrawing groups (e.g., -CF₃) or deuterate vulnerable C-H bonds .
  • Prodrug approach : Mask the carboxamide as an ester or carbamate to delay metabolism .

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